D,L-Tryptophanamide hydrochloride

Biocatalysis Enantioselective Hydrolysis Amino Acid Production

D,L-Tryptophanamide HCl is a racemic aminopeptidase substrate essential for studying enzymatic hydrolysis and stereoselectivity, and as a starting material for green chemistry routes to optically pure L-tryptophan (>99.9% ee). Unlike L-enantiomer or free tryptophan, it enables differentiation of amidase/peptidase activities, making it critical for accurate enzyme characterization and cost-effective pharmaceutical-grade amino acid production. High purity ≥98% ensures reliable analytical results.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 67607-61-8
Cat. No. B555558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Tryptophanamide hydrochloride
CAS67607-61-8
Synonyms67607-61-8; tryptophanamidehydrochloride; 2-amino-3-(1H-indol-3-yl)propanamidehydrochloride; ST51015127; DL-TRYPTOPHANAMIDE; H-DL-trp-nh2HCl; dl-tryptophanamidehcl; ACMC-209kkn; H-DL-Trp-NH2?HCl; H-DL-Trp-NH2.HCl; H-DL-Trp-NH2hydrochloride; AC1L43X8; SCHEMBL3784313; MolPort-006-396-325; 7111AH; AKOS024374992; MCULE-3066097949; VC31107; AK170131; AM030668; HE020382; 2-amino-3-indol-3-ylpropanamide,chloride; FT-0624386; A835824; 2-azanyl-3-(1H-indol-3-yl)propanamidehydrochloride
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl
InChIInChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H
InChIKeyWOBDANBSEWOYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Tryptophanamide hydrochloride (CAS 67607-61-8): Properties and Biochemical Reagent Procurement


D,L-Tryptophanamide hydrochloride (CAS 67607-61-8) is a racemic amino acid amide derivative of tryptophan, belonging to the class of aromatic amino acid amides [1]. It is a white to off-white crystalline solid with a molecular weight of 239.70 g/mol and a melting point range of 257–260°C . The compound serves as a substrate for aminopeptidase enzymes (EC 3.5.1.57) and is utilized in biochemical research for studying enzymatic hydrolysis, stereoselective biocatalysis, and protein engineering .

Why D,L-Tryptophanamide hydrochloride Cannot Be Replaced by L-Tryptophanamide or Free Tryptophan


D,L-Tryptophanamide hydrochloride exhibits distinct biochemical behavior compared to its L-enantiomer (L-tryptophanamide hydrochloride, CAS 5022-65-1) and free tryptophan. The racemic mixture provides both D- and L-forms, enabling studies of stereoselective enzymatic hydrolysis and the differentiation of amidase versus peptidase activities [1]. L-tryptophanamide is an endogenous metabolite detected in urine and blood, whereas the D,L form is synthetic and serves as a non-natural substrate for probing enzyme specificity [2]. Unlike free tryptophan, which is a standard amino acid, the amide derivative requires enzymatic cleavage to release the amino acid, making it essential for amidase and aminopeptidase activity assays [3].

Quantitative Differentiation: D,L-Tryptophanamide hydrochloride vs. L-Tryptophanamide and Other Aminopeptidase Substrates


Enantioselective Hydrolysis: High Stereoselectivity of D,L-Tryptophanamide with Flavobacterium aquatile Amidase

In a direct comparative study using Flavobacterium aquatile amidase, D,L-tryptophanamide underwent asymmetric hydrolysis to yield L-tryptophan with an enantiomeric excess (ee) > 99.9% and an enantiomeric ratio (E) > 200 [1]. This high stereoselectivity demonstrates the racemic mixture's utility in producing optically pure L-tryptophan, a capability not possible with L-tryptophanamide alone.

Biocatalysis Enantioselective Hydrolysis Amino Acid Production

Aminopeptidase Substrate Specificity: D,L-Tryptophanamide vs. L-Tyrosinamide and N-Ethylformamide

Tryptophanamidase (EC 3.5.1.57) hydrolyzes L-tryptophanamide, but D,L-tryptophanamide serves as a broader-spectrum probe. Comparative substrate profiling reveals that L-tyrosinamide is hydrolyzed at only 22% of the rate of L-tryptophanamide, while N-ethylformamide is also accepted [1]. The racemic mixture D,L-tryptophanamide hydrochloride allows researchers to assess both enantiomer preference and relative activity against related amides in a single experiment.

Enzymology Aminopeptidase Assays Substrate Profiling

Chymotrypsin Substrate Binding: N-Acetyl-L-Tryptophanamide vs. N-Acetyl-L-Phenylalaninamide

While D,L-tryptophanamide hydrochloride itself is not N-acetylated, its N-acetyl-L-tryptophanamide derivative exhibits a Ks value of 4.7 mM with α-chymotrypsin at pH 8.0, compared to 29 mM for N-acetyl-L-phenylalaninamide [1]. This 6.2-fold tighter binding demonstrates the tryptophan amide scaffold's superior enzyme recognition, supporting the use of D,L-tryptophanamide hydrochloride as a precursor for generating high-affinity chymotrypsin substrates.

Enzyme Kinetics Chymotrypsin Substrate Affinity

Physical Form and Purity Specifications: D,L-Tryptophanamide Hydrochloride vs. L-Enantiomer

Commercial D,L-tryptophanamide hydrochloride is supplied as a crystalline powder with 98% purity and a defined melting point of 257–260°C . In contrast, L-tryptophanamide hydrochloride (CAS 5022-65-1) has a reported melting point of 250°C [1]. This 7–10°C melting point elevation in the racemate reflects its different crystal packing and can be used for identity verification.

Chemical Procurement Purity Specifications Physical Characterization

Optimal Application Scenarios for D,L-Tryptophanamide hydrochloride


Enantioselective Biocatalysis for L-Tryptophan Production

D,L-tryptophanamide hydrochloride serves as the racemic starting material for the enzymatic production of optically pure L-tryptophan. Using amidase-producing microorganisms such as Flavobacterium aquatile, researchers can achieve >99.9% ee and E > 200, making this compound essential for developing cost-effective, green chemistry routes to pharmaceutical-grade amino acids [1].

Aminopeptidase Activity and Specificity Assays

This compound is the reference substrate for tryptophanamidase (EC 3.5.1.57) and related aminopeptidases. It enables quantitative determination of enzyme activity and comparison of substrate specificity across aromatic amino acid amides (e.g., L-tyrosinamide exhibits only 22% relative activity) [2].

Protease Inhibitor Screening and Binding Studies

As a core scaffold for chymotrypsin substrates (e.g., N-acetyl-L-tryptophanamide, Ks = 4.7 mM), D,L-tryptophanamide hydrochloride can be derivatized to create high-affinity probes. These are used to screen competitive inhibitors and study enzyme-inhibitor interactions in drug discovery programs [3].

Quality Control and Reference Standard

With a defined melting point of 257–260°C and 98% purity specification, D,L-tryptophanamide hydrochloride is suitable as a reference material for HPLC method development, identity verification, and system suitability testing in analytical laboratories .

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